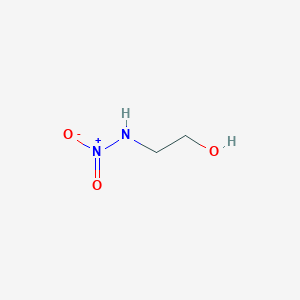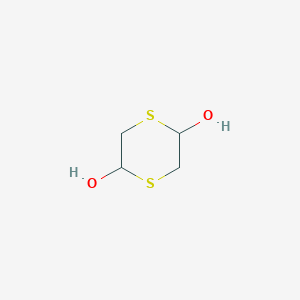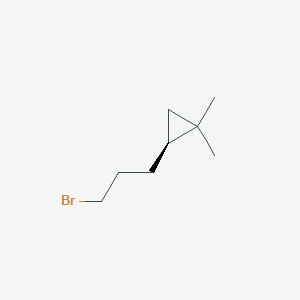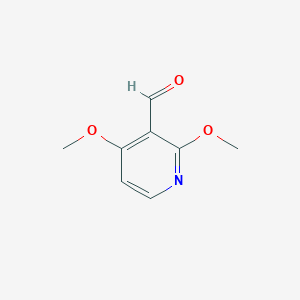
三甲基丙基氯化铵
描述
Trimethylpropylammonium Chloride is an inorganic compound with the molecular formula C6H16ClN . It has an average mass of 137.651 Da and a mono-isotopic mass of 137.097122 Da .
Molecular Structure Analysis
The molecular structure of Trimethylpropylammonium Chloride consists of a central carbon atom surrounded by three methyl groups and a propyl group . The chloride ion is associated with the nitrogen atom of the propylammonium group .Physical And Chemical Properties Analysis
Trimethylpropylammonium Chloride is a solid at room temperature . It has a high solubility in water .科学研究应用
Polymer Research
Trimethylpropylammonium Chloride is used in the synthesis of water-soluble copolymers, particularly with acrylamide (AM) and sodium montmorillonite (Na-MMT). These copolymers are prepared through controlled radical polymerization and have applications in creating novel materials with specific properties .
Petroleum Industry
As a cationic water-soluble polyelectrolyte, derivatives of Trimethylpropylammonium Chloride, such as Poly (3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), are utilized in the petroleum industry. They serve various functions, including as additives in drilling fluids .
Papermaking
In papermaking, PMAPTAC is used to enhance the strength and quality of paper products. It acts as a wet strength agent, improving the durability of paper when it is wet .
Cosmetics
The compound finds its application in daily cosmetics, likely due to its properties as a surfactant or emulsifier, contributing to the stability and texture of cosmetic products .
Food Industry
Trimethylpropylammonium Chloride is used as a cationising agent in food applications, particularly in evaluating the functionality of starch. It helps modify starch properties for various food processing techniques .
Hydrogel Development
It is also involved in the creation of hydrogels, where it is used in conjunction with other monomers like 2-acrylamido-2-methylpropane-1-sulfonic acid sodium salt (AMPS) to form thermally healable hydrophobically modified physical polyampholyte hydrogels .
安全和危害
作用机制
Target of Action
Trimethylpropylammonium Chloride (TMAC) is a type of quaternary ammonium compound
Mode of Action
This leads to leakage of cell contents and eventually cell death .
Result of Action
The molecular and cellular effects of TMAC’s action primarily involve disruption of cell membrane integrity, leading to increased permeability and leakage of cell contents. This can result in cell death .
属性
IUPAC Name |
trimethyl(propyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.ClH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCNEBHECBWRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572982 | |
| Record name | N,N,N-Trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylpropylammonium Chloride | |
CAS RN |
2877-24-9 | |
| Record name | Trimethylpropylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)

